2-Ethylhexyl butyrate
Overview
Description
2-Ethylhexyl butyrate, also known as butanoic acid 2-ethylhexyl ester, is an organic compound with the molecular formula C12H24O2. It is an ester formed from butanoic acid and 2-ethylhexanol. This compound is commonly used in the fragrance and flavor industry due to its pleasant odor and taste. It is also utilized in various industrial applications.
Mechanism of Action
Target of Action
It is known that esters like 2-ethylhexyl butyrate often target enzymes such as esterases or lipases, which can hydrolyze them into their constituent alcohol and carboxylic acid .
Mode of Action
The mode of action of this compound is primarily through its metabolism by esterases or lipases. These enzymes hydrolyze this compound into 2-ethylhexanol and butyric acid . This hydrolysis can lead to changes in the local concentration of these metabolites, which can then interact with their respective targets.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the metabolism of its hydrolysis products, 2-ethylhexanol and butyric acid. Butyric acid is a short-chain fatty acid that can participate in various biochemical pathways, including the tricarboxylic acid (TCA) cycle . On the other hand, 2-ethylhexanol may be further metabolized by alcohol dehydrogenases and aldehyde dehydrogenases, leading to the production of 2-ethylhexanoic acid .
Pharmacokinetics
It may be widely distributed in the body due to its lipophilic nature .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to the effects of its metabolites, 2-ethylhexanol and butyric acid. Butyric acid is known to have various biological effects, including serving as an energy source for colonocytes and exhibiting anti-inflammatory and anticancer properties . The effects of 2-ethylhexanol are less well-studied, but it may have potential toxicological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of esterases or lipases in the environment can affect the rate of this compound’s hydrolysis. The pH of the environment can also influence the stability of this compound, as esters are typically more stable in neutral or slightly acidic conditions .
Biochemical Analysis
Biochemical Properties
2-Ethylhexyl butyrate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with various esterases, which catalyze the hydrolysis of esters into their corresponding acids and alcohols. This interaction is crucial for the metabolism and breakdown of this compound in biological systems . Additionally, this compound may interact with lipid-binding proteins, influencing lipid metabolism and transport within cells .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to impact the expression of genes involved in lipid metabolism and inflammatory responses . Furthermore, it can alter cellular metabolism by affecting the activity of enzymes involved in fatty acid oxidation and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. It can act as an inhibitor or activator of specific enzymes, depending on the context. For example, this compound has been found to inhibit histone deacetylases, leading to changes in gene expression and chromatin remodeling . Additionally, it can bind to G protein-coupled receptors, influencing cell signaling pathways and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic processes and potential toxic effects . For instance, high doses of this compound have been linked to liver toxicity and alterations in lipid metabolism in animal studies . It is important to determine the threshold levels at which these effects occur to ensure safe usage.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as esterases and lipases. These enzymes catalyze the hydrolysis of this compound into butyric acid and 2-ethylhexanol, which can then enter various metabolic pathways . Butyric acid is further metabolized in the tricarboxylic acid cycle, while 2-ethylhexanol can be oxidized to produce energy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by lipid transporters and may accumulate in lipid-rich tissues . The distribution of this compound within the body can influence its overall biochemical activity and potential effects on cellular function .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and lipid droplets. Its subcellular localization can affect its activity and function. For example, the presence of this compound in lipid droplets may influence lipid storage and metabolism . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, impacting its biochemical interactions and effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylhexyl butyrate can be synthesized through the esterification reaction between butanoic acid and 2-ethylhexanol. The reaction typically involves heating the carboxylic acid and alcohol in the presence of a mineral acid catalyst, such as sulfuric acid, to form the ester and water. The reaction is reversible and requires careful control of reaction conditions to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of catalysts and controlled reaction environments ensures the consistent production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl butyrate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized under specific conditions to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Butanoic acid and 2-ethylhexanol.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Scientific Research Applications
2-Ethylhexyl butyrate has several scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its effects on biological systems and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances, flavors, and other industrial products
Comparison with Similar Compounds
2-Ethylhexyl butyrate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent with a fruity odor.
Methyl butyrate: Known for its pineapple-like smell and used in flavorings.
Isopropyl butyrate: Used in fragrances and has a pleasant odor .
Uniqueness
This compound is unique due to its specific combination of butanoic acid and 2-ethylhexanol, which gives it distinct properties and applications in various industries.
Properties
IUPAC Name |
2-ethylhexyl butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-4-7-9-11(6-3)10-14-12(13)8-5-2/h11H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEQNZNCKDNGRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00885298 | |
Record name | Butanoic acid, 2-ethylhexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00885298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25415-84-3 | |
Record name | 2-Ethylhexyl butyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25415-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 2-ethylhexyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025415843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 2-ethylhexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 2-ethylhexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00885298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexyl butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.675 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe the formation of 2-ethylhexyl butyrate as a byproduct in the synthesis of 2-ethylhexanol and its impact on the reaction?
A1: Absolutely. Research indicates that during the liquid-phase hydrogenation of 2-ethyl-2-hexenal to 2-ethylhexanol using a Ni/γ‐Al₂O₃ catalyst, this compound emerges as a byproduct. [] This byproduct formation is part of a complex reaction network, where other byproducts like 3-methylheptane, 2,4-diethyloctanol, 2,4-diethyloctanal, 5,7-diethylundecane, and 2-ethylhexyl-2-ethylhexanoate are also observed. [] The presence of these byproducts, including this compound, can complicate the purification process and potentially reduce the overall yield of the desired 2-ethylhexanol. Further investigation into reaction conditions and catalyst optimization could help minimize the formation of such byproducts.
Q2: The research mentions that the Ni/Ce-Al2O3 catalyst loses its activity for hydrogenation after being reused. What is the proposed reason for this deactivation, and does the formation of this compound play a role?
A2: The deactivation of the Ni/Ce-Al2O3 catalyst is attributed to the formation of flaky boehmite γ-AlO(OH), which occurs due to the hydration of γ-Al2O3 during the reaction. [] This boehmite layer covers the active nickel species, preventing them from participating in further hydrogenation reactions. [] While the research doesn't explicitly link this compound formation to catalyst deactivation, its presence as a byproduct suggests side reactions are occurring. These side reactions could contribute to the alteration of the catalyst surface or compete with the desired hydrogenation reaction, indirectly playing a role in the overall deactivation process.
Q3: Are there any known microbial enzymes that can interact with this compound?
A3: Yes, research has explored the use of microbial esterases for the asymmetric hydrolysis of this compound. [] This indicates that specific microbial enzymes can recognize and interact with this compound, potentially breaking it down into its corresponding acid and alcohol components. This finding opens avenues for exploring the biocatalytic potential of such enzymes, possibly in the resolution of racemic mixtures or other biotechnological applications involving this compound.
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